2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
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Overview
Description
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O. It is a cyclic ketone that is part of the indanone family. This compound is known for its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the second and third carbon atoms of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,3-dimethylcyclohexanone with a suitable reagent to induce cyclization and form the indanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the hydrogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can affect the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-
Uniqueness
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
54892-83-0 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C11H16O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
HBHIZOYYDWRDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=C1CCCC2)C |
Origin of Product |
United States |
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